molecular formula C12H14ClFN2O B104879 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride CAS No. 95742-19-1

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

Cat. No. B104879
CAS RN: 95742-19-1
M. Wt: 256.7 g/mol
InChI Key: BCKMWQGLAQPWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride" is a derivative of benzisoxazole, which is known for its potential pharmacological properties. The presence of a fluorine atom at the 4-position and a piperidinyl group at the 3-position on the benzisoxazole ring structure suggests that this compound may exhibit interesting biological activities, such as antipsychotic, antimicrobial, and antiproliferative effects .

Synthesis Analysis

The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives involves various chemical reactions, including condensation and substitution reactions. These compounds are typically synthesized by reacting different substituted aromatic or heterocyclic acid chlorides with a piperidinyl-benzisoxazole precursor . The synthesis process is characterized by spectroscopic methods such as IR, 1H NMR, LC/MS, and elemental analyses to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of the compound has been characterized using various spectroscopic techniques. X-ray diffraction studies have confirmed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. The piperidine and morpholine rings adopt a chair conformation, while the benzisoxazole ring remains planar . The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives is explored through their ability to undergo further chemical transformations. These derivatives have been used as intermediates to synthesize a variety of compounds with potential antimicrobial and antiproliferative activities. For instance, they have been reacted with different acid chlorides to produce amides and with nebulic acid chloride to produce chroman-2-carboxamides . Additionally, phosphoramidate derivatives have been synthesized through an in situ, three-step process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by the substituents on the benzisoxazole ring and the piperidinyl group. The presence of a fluorine atom contributes to the lipophilicity and could affect the compound's ability to cross biological membranes . The compounds' antimicrobial and antiproliferative activities are evaluated using in vitro assays, and their efficacy is compared to standard drugs . The structure-activity relationship studies indicate that the substitution pattern on the benzisoxazole ring plays a crucial role in determining the biological activity of these compounds .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis of phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showing promising anti-bacterial and anti-fungal activities. These derivatives exhibited significant activity against various bacterial and fungal strains, suggesting potential as antimicrobial drug candidates. Molecular docking studies revealed significant binding modes, indicating their mechanism of action at the molecular level (Sivala et al., 2020). Additionally, other studies have synthesized novel derivatives with potent antimicrobial properties against pathogenic strains, further supporting the potential of this compound as a base for developing antimicrobial agents (Priya et al., 2005).

Antiproliferative Activity

Investigations into the structural exploration of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives have revealed their antiproliferative activity. The structure-activity relationship studies of these derivatives highlight their potential in inhibiting the proliferation of carcinoma cells, suggesting their use in cancer therapy (Prasad et al., 2009).

Development of Novel Therapeutic Agents

The compound has been explored for the synthesis of novel therapeutic agents, including acetylcholinesterase inhibitors, demonstrating the compound's versatility in drug development. These inhibitors show potential for treating neurological disorders, highlighting the broader therapeutic applications of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (Basappa et al., 2004). Additionally, structural analyses and molecular docking studies have been conducted to understand the interactions of derivatives with pharmacological targets, providing insights into the design of new drugs (Marganakop et al., 2022).

properties

IUPAC Name

4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKMWQGLAQPWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541218
Record name 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

CAS RN

95742-19-1
Record name 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.